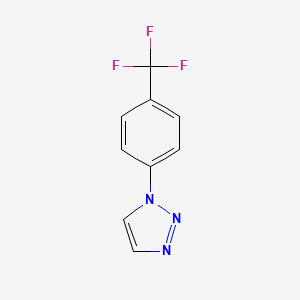

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular triazole derivative is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the triazole moiety.

Synthesis Analysis

The synthesis of triazole derivatives, including those with trifluoromethylphenyl groups, typically involves the 1,3-dipolar cycloaddition of azides with terminal alkynes. A study reported the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using this method, with Cu(I) salt as a catalyst, achieving high yields and regioselectivity . Although the specific compound is not directly synthesized in the provided papers, the methodologies discussed can be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of a related compound, 4-phenyl-1H-1,2,3-triazole, was confirmed by XRD and NMR, indicating the utility of these methods in determining the molecular structure of triazole derivatives . Additionally, the crystal structure of a 1,2,4-triazole derivative was determined, showing significant dihedral angles between the triazole ring and adjacent benzene rings .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including tautomerism, as demonstrated by the thiol↔thione tautomerism observed in a 1,2,4-triazole derivative . The presence of a trifluoromethyl group in the phenyl ring could influence the reactivity and chemical behavior of the triazole, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using a range of techniques. For example, the physicochemical properties of a novel triazole compound were investigated using elemental analyses, FT-IR, MS, and thermal analysis . The vibrational and electronic spectra, as well as NMR chemical shifts, were studied for other triazole derivatives, providing insights into their bonding features and electronic properties . These studies highlight the importance of comprehensive characterization to understand the behavior of triazole compounds, including those with trifluoromethylphenyl groups.

Scientific Research Applications

Antimicrobial Activity

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole and its analogues have demonstrated significant antimicrobial activity. In a study, a series of these triazole analogues were tested against various bacteria and fungi, with some derivatives showing potent antibacterial and antifungal activities. The structure-activity relationship of these compounds suggests their potential use in developing new antimicrobial agents (Alam, Ozoe, & Lee, 2011).

Supramolecular Interactions

The research on 1,2,3-triazoles has expanded significantly, particularly in supramolecular and coordination chemistry. Their unique combination of facile accessibility and diverse supramolecular interactions has enabled applications in anion recognition, catalysis, and photochemistry. The nitrogen-rich triazole features enable complexation of anions and various coordination modes, making it a versatile functional unit (Schulze & Schubert, 2014).

Corrosion Inhibition

1,2,3-Triazole derivatives, such as MPTM, have been synthesized and shown to have a high corrosion inhibition efficiency for mild steel in acidic medium. The adsorption of these derivatives on metal surfaces suggests their potential use in protecting materials from corrosion (Hrimla et al., 2021).

Catalysis and Transfer Hydrogenation

1,2,3-Triazole derivatives have been used to create half-sandwich Ruthenium(II) complexes. These complexes show potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones, indicating their use in catalysis and industrial chemical processes (Saleem et al., 2013).

Pharmaceutical Applications

While ensuring to exclude information related to drug use, dosage, and side effects, it's notable that 1,2,3-triazoles are significant in the pharmaceutical field for their broad range of biological activities. They have been studied extensively for their potential in developing new drugs with diverse biological activities, with a focus on new chemical entities and pharmaceuticals (Ferreira et al., 2013).

Future Directions

While specific future directions for “1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole” were not found, research in the field of trifluoromethylated compounds is ongoing. For instance, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing area of interest, with potential applications in drug delivery and mineral beneficiation .

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCEEKXQLWFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)

![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)

![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)